molecular formula C18H17ClN4O3 B5538429 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5538429
M. Wt: 372.8 g/mol
InChI Key: DJEUSFDXURXBAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole compounds involves multiple steps, starting from basic aromatic amines. For example, a related triazole compound was synthesized using 4-chlorobenzenamine as a starting material, undergoing reactions under specific conditions to achieve high yields (Kan, 2015). Although not the exact compound, this process provides insight into the potential synthetic routes that could be adapted for the title compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives has been thoroughly studied, demonstrating characteristics such as planar five-membered rings and orthogonal relationships between different rings in the molecule. For example, the structure of a related compound, "4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione," was analyzed using X-ray crystallography, revealing significant molecular interactions (Yeo et al., 2019).

Chemical Reactions and Properties

Triazoles are known for participating in various chemical reactions, contributing to their versatility in chemical synthesis and modifications. For instance, triazole compounds can be synthesized through hetero-cyclization reactions (Yeo et al., 2019). Their chemical properties, such as reactivity with different reagents, make them valuable in the development of new compounds.

Scientific Research Applications

Pharmacological Properties

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and related triazole derivatives have been studied for their valuable pharmacological properties. Specifically, some of these compounds have demonstrated anti-convulsive activity, suggesting potential applications in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).

Corrosion Inhibition

Triazole derivatives, including ones similar to the compound , have been investigated for their efficiency in corrosion inhibition of metals. For instance, studies have shown that certain triazole derivatives are very effective inhibitors for mild steel in acidic media, offering significant protection against corrosion (Lagrenée et al., 2002).

Chemical Synthesis and Characterization

The synthesis and characterization of related triazole compounds have been widely explored. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide using 4-chlorobenzenamine as a starting material demonstrates the versatility and the potential for customization in the synthesis of these compounds for various applications (Kan, 2015).

Antioxidant and Antimicrobial Properties

Some triazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. This highlights the potential of these compounds, including 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, in pharmaceutical and medical applications (Bekircan et al., 2008).

Applications in Organic Chemistry

These triazole derivatives have been used in the synthesis of various organic compounds, showcasing their role as intermediates in the preparation of complex molecules. This includes their use in the synthesis of oxazolines and in various rearrangement reactions (Bandgar & Pandit, 2003); (L'abbé et al., 1990).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-11-17(21-22-23(11)13-6-4-12(19)5-7-13)18(24)20-15-9-8-14(25-2)10-16(15)26-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEUSFDXURXBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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